molecular formula C22H12BrClFNO3 B2590240 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide CAS No. 923679-25-8

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide

Cat. No.: B2590240
CAS No.: 923679-25-8
M. Wt: 472.69
InChI Key: VBSRMDLJSZPCTE-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide is a halogen-rich benzofuran derivative characterized by a benzofuran core substituted with a 5-bromo group, a 2-(4-chlorobenzoyl) moiety, and a 3-yl-linked 4-fluorobenzamide group. The compound’s design leverages halogen substituents (Br, Cl, F) to optimize lipophilicity and stability, common strategies in drug discovery .

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrClFNO3/c23-14-5-10-18-17(11-14)19(26-22(28)13-3-8-16(25)9-4-13)21(29-18)20(27)12-1-6-15(24)7-2-12/h1-11H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSRMDLJSZPCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of base and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This can lead to various biological effects, such as inhibition of bone resorption or modulation of gene expression .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Halogenated Benzofuran/Benzamide Derivatives
  • N-[4-chloro-3-[5-(hydroxymethyl)-furan-2-yl]-phenyl]-4-fluorobenzamide (C₁₈H₁₃ClFNO₃; MW: 345.7): Key Features: Contains a furan ring with hydroxymethyl and fluorobenzamide groups. Comparison: While structurally similar in the benzamide moiety, the absence of a benzofuran core and bromo/chlorobenzoyl groups reduces its molecular weight and lipophilicity compared to the target compound. This may impact membrane permeability and target engagement .
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Patent Compound):

    • Key Features : Incorporates bromo, chloro, and fluoro substituents alongside a trifluoropropoxy group.
    • Comparison : The trifluoropropoxy group enhances metabolic stability, a feature absent in the target compound. However, both compounds share high halogen density, suggesting overlapping applications in kinase or protease inhibition .
(b) Benzofuran-Based Pharmaceuticals
  • 5-Cyclopropyl-2-(4-fluorophenyl)-6-iodo-N-methylbenzofuran-3-carboxamide (Synthetic Intermediate):
    • Key Features : Benzofuran core with cyclopropyl, iodo, and fluorophenyl substituents.
    • Comparison : The iodo substituent may confer radioimaging utility, whereas the target’s bromo group is more suited for therapeutic use. Both compounds highlight the role of halogen positioning in modulating biological activity .

Physicochemical and Pharmacological Properties

Compound Molecular Weight Halogen Substituents Key Applications
Target Compound ~460–480 (estimated) Br, Cl, F Enzyme inhibition, antimicrobial
N-[4-chloro-3-(hydroxymethyl-furan)phenyl]-4-FB 345.7 Cl, F Fragment-based drug discovery
Patent Compound () ~460–470 Br, Cl, F, CF₃ High-affinity therapeutic agents
  • Bioactivity : Benzofuran derivatives in and show promise in targeting oxidoreductases and proteases, suggesting the target compound may share similar mechanisms .

Challenges and Innovations

  • Synthetic Complexity : Introducing multiple halogens (Br, Cl) requires precise conditions to avoid side reactions, as seen in ’s low yield (17% in intermediate steps) .
  • Solubility Optimization: Unlike ’s dimethylaminoethyl-substituted benzamide (improved water solubility), the target’s aromaticity may necessitate formulation enhancements for bioavailability .

Biological Activity

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in anticancer research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H15BrClNO3C_{23}H_{15}BrClNO_3 and features a unique structure consisting of a benzofuran ring with various substituents that enhance its biological activity. The presence of bromine and chlorine atoms, along with the benzamide functional group, contributes to its chemical reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Preparation of Benzofuran Core : This is achieved through cyclization reactions starting from readily available precursors.
  • Substitution Reactions : Bromination and chlorobenzoylation are performed using bromine and 4-chlorobenzoyl chloride, respectively.
  • Amidation : The final step involves amidation with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

This multi-step synthesis allows for the introduction of various functional groups that are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) using MTT assay protocols. The IC50 values obtained indicate significant cytotoxic effects:

CompoundCell LineIC50 (nM)
This compoundA-54925
This compoundHeLa30

These results demonstrate that the compound exhibits potent inhibitory effects on cancer cell growth, comparable to standard chemotherapeutic agents such as doxorubicin .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Specific Enzymes : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Morphological changes observed in treated cancer cells suggest that the compound may induce apoptosis through intrinsic pathways.
  • Molecular Docking Studies : Computational studies indicate strong binding affinities to targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are critical in signaling pathways related to cancer progression .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Lung Cancer Cells : A recent study reported that treatment with this compound resulted in significant morphological deformations in A-549 cells, indicating effective growth inhibition .
  • Comparative Analysis with Other Compounds : In comparative studies with structurally similar compounds, this compound showed superior activity against both A-549 and HeLa cell lines, suggesting its potential as a lead compound for further development.

Q & A

Basic: What are the critical steps for synthesizing this benzofuran derivative, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step pathway:

Benzofuran core formation : Cyclization of substituted bromophenols with chlorobenzoyl chloride under acidic conditions (e.g., H₂SO₄ catalysis).

Amide coupling : Reacting the intermediate with 4-fluorobenzamide using carbodiimide crosslinkers (e.g., EDCI/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.
Optimization Tips :

  • Monitor reaction progress via TLC to minimize byproducts.
  • Adjust stoichiometry of chlorobenzoyl chloride (1.2–1.5 equivalents) to avoid incomplete coupling .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles (e.g., Br–C1–C10–N torsion angle: 4.1(6)°) and confirms stereochemistry .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl resonances (C=O at ~168 ppm).
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~547.02 Da) .
    Note : Cross-validate with IR spectroscopy (amide C=O stretch: ~1650 cm⁻¹) to rule out hydration artifacts .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies arise from polymorphic forms or solvent impurities:

Solubility Screening : Use standardized solvents (DMSO, ethanol, acetonitrile) under controlled humidity.

Thermogravimetric Analysis (TGA) : Detect hydrate formation (weight loss at 100–150°C).

Co-solvent Systems : Improve aqueous solubility using β-cyclodextrin inclusion complexes or PEG-based formulations .

Advanced: What computational approaches predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (~3.5), BBB permeability (low), and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (HOMO/LUMO) with reactivity .

Advanced: How to design experiments to probe its antitumor mechanism?

Methodological Answer:

In Vitro Assays :

  • MTT/Proliferation : Test IC₅₀ against cancer cell lines (e.g., MCF-7, HepG2) .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

Target Identification :

  • DARTS (Drug Affinity Responsive Target Stability) : Identify protein targets by comparing protease-digestion patterns .
  • Kinase Profiling : Screen against a panel of 100+ kinases to identify inhibition hotspots.

Advanced: What strategies mitigate poor bioavailability in preclinical models?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Pharmacokinetic (PK) Studies : Monitor plasma concentrations via LC-MS/MS after IV and oral dosing in rodents.

Advanced: How to address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:
Variability may stem from assay conditions:

Standardize Protocols :

  • Use identical cell passage numbers (≤20) and serum-free media during dosing.
  • Normalize data to positive controls (e.g., doxorubicin).

Data Normalization : Apply Hill equation fitting to account for batch-to-batch variability in compound purity .

Advanced: What crystallographic data support its binding to biological targets?

Methodological Answer:

  • Co-crystallization : Soak the compound with purified tubulin or DNA topoisomerase II and resolve structures at ≤2.0 Å resolution.
  • Electron Density Maps : Validate ligand placement (e.g., fluorine interactions with Arg residues) .
  • Thermal Shift Assays : Confirm target engagement by monitoring protein melting temperature (ΔTm ≥ 2°C) .

Advanced: How to optimize selectivity over related benzofuran analogs?

Methodological Answer:

SAR Analysis :

  • Modify the 4-fluorobenzamide group to reduce off-target binding (e.g., replace F with CF₃).
  • Introduce steric hindrance at the 5-bromo position to block non-specific interactions .

Selectivity Screening : Compare activity against >50 GPCRs and ion channels (Eurofins Panlabs).

Advanced: What in vivo imaging techniques track its biodistribution?

Methodological Answer:

  • Radiolabeling : Synthesize an ¹⁸F-radiolabeled analog via nucleophilic substitution (K₂.2.2/K²CO₃, 100°C, 10 min) .
  • PET/CT Imaging : Administer 1–2 mCi to tumor-bearing mice and quantify uptake in organs (SUVmax analysis).
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution in tissue sections with 10 µm resolution .

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